molecular formula C17H14F3N5O2 B2672477 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 2034288-55-4

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2672477
CAS No.: 2034288-55-4
M. Wt: 377.327
InChI Key: MKXANEXLMZRQBF-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole Derivatives in Medicinal Chemistry

The pyrazole nucleus, first synthesized by Ludwig Knorr in 1883, laid the groundwork for heterocyclic chemistry in therapeutics. Early applications focused on antipyretic and analgesic properties, culminating in nonsteroidal anti-inflammatory drugs (NSAIDs) such as celecoxib. Pyrazole’s versatility stems from its dual hydrogen-bonding capacity and tunable electronic properties, enabling interactions with diverse biological targets. By the late 20th century, pyrazole derivatives had expanded into antifungal, anticancer, and antimicrobial agents, driven by substitutions at the N1 and C3/C5 positions.

Table 1: Milestones in Pyrazole Derivative Development

Year Discovery/Application Significance
1883 Synthesis of pyrazole by Ludwig Knorr Foundation of pyrazole chemistry
1960 Development of phenylbutazone (NSAID) First pyrazole-based anti-inflammatory
1999 Celecoxib (COX-2 inhibitor) Selective NSAID with reduced side effects
2010 Pyrazole-containing kinase inhibitors Targeted cancer therapies

Emergence of Pyrazine-Substituted Heterocyclic Compounds

Pyrazine, a six-membered diazine ring, gained prominence for its electron-deficient aromatic system, enabling π-π stacking and dipole-dipole interactions critical for biomolecular recognition. Unlike pyridine, pyrazine’s weaker basicity (pK~a~ ≈ 0.6) and high dipole moment (3.94 D) enhance solubility and reduce off-target binding. These properties have been exploited in antiviral and anticancer agents, where pyrazine serves as a bioisostere for phenyl rings or pyridine. For example, the pyrazine ring in relugolix (GnRH antagonist) improves metabolic stability compared to its pyridine analogues.

Table 2: Comparative Properties of Azine Heterocycles

Heterocycle Dipole Moment (D) pK~a~ H-Bond Acceptor Capacity
Pyrazine 3.94 0.6 High
Pyridine 2.25 5.2 Moderate
Pyridazine 4.22 2.3 Very High

Evolution of Trifluoromethoxy-Substituted Benzamides

The trifluoromethoxy (-OCF₃) group, a potent electron-withdrawing substituent, enhances lipophilicity and metabolic stability in benzamide derivatives. Its strong inductive effect (-I) reduces basicity at adjacent amino groups while improving blood-brain barrier permeability. Recent studies highlight its role in kinase inhibitors and antimicrobial agents, where the -OCF₃ group mitigates oxidative metabolism without compromising target affinity. For instance, hybrid molecules combining trifluoromethoxy benzamides with triazole moieties demonstrate nanomolar potency against α-glucosidase.

Significance of Molecular Hybridization in Drug Discovery

Hybridization strategies merge pharmacophoric elements from distinct scaffolds to overcome resistance and amplify efficacy. The fusion of pyrazole and pyrazine in N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-(trifluoromethoxy)benzamide exemplifies this approach, combining pyrazole’s hydrogen-bonding versatility with pyrazine’s electronic properties. A 2023 study demonstrated that 5-fluorouracil-genistein hybrids induce apoptosis in colon adenocarcinoma cells via p53 activation, underscoring the potential of hybrid architectures.

Current Research Landscape of Pyrazole-Pyrazine Conjugates

Contemporary research focuses on optimizing pyrazole-pyrazine hybrids for kinase inhibition and antimicrobial activity. A 2024 review highlighted 1,2,4-triazole-pyrazine hybrids with IC~50~ values ≤1 μM against breast cancer cell lines. Computational modeling reveals that the pyrazine ring’s dipole moment enhances binding to ATP pockets in kinases, while the pyrazole N-methyl group reduces CYP450 interactions.

Table 3: Recent Pyrazole-Pyrazine Hybrids and Applications

Hybrid Structure Biological Activity IC~50~/EC~50~
Pyrazole-pyrazine-1,3,4-oxadiazole α-Glucosidase inhibition 0.22 μM
Pyrazine-pyrazole-chalcone Antimalarial (Plasmodium falciparum) 1.8 nM
N-Methylpyrazole-pyrazine benzamide Aurora kinase inhibition 12 nM

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O2/c1-25-12(8-14(24-25)15-10-21-6-7-22-15)9-23-16(26)11-2-4-13(5-3-11)27-17(18,19)20/h2-8,10H,9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXANEXLMZRQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14F3N5O. The compound features a pyrazole ring, which is known for its diverse biological properties. Its structural attributes contribute to its interaction with biological targets.

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antibacterial : Pyrazole compounds have shown effectiveness against various bacterial strains.
  • Anticancer : Certain pyrazole derivatives are being explored for their potential in cancer therapy due to their ability to inhibit cell proliferation.
  • Anti-inflammatory : These compounds may also possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Antitubercular Activity

A study focused on similar pyrazole derivatives demonstrated significant activity against Mycobacterium tuberculosis, with some compounds exhibiting IC50 values in the low micromolar range (1.35 - 2.18 μM) and IC90 values indicating effective inhibition at concentrations below 5 μM . While specific data on this compound is limited, its structural similarity suggests potential antitubercular activity.

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines (e.g., HEK-293) indicated that many pyrazole derivatives, including those structurally related to the compound of interest, are non-toxic at effective concentrations . This is crucial for developing therapeutic agents with minimal side effects.

Summary of Research Findings

StudyFindings
RSC Advances (2020)Identified novel substituted benzamides with significant anti-tubercular activity .
PMC Article (2021)Reviewed diverse biological activities of pyrazoles, highlighting their potential in drug development .
Beilstein Journal (2023)Discussed the synthesis and structure-activity relationships of pyrazole derivatives, emphasizing their broad-spectrum efficacy .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in various therapeutic contexts:

  • Anticancer Activity : A derivative exhibited selective inhibition of cyclin-dependent kinases, crucial for cancer cell cycle regulation.
  • Antimicrobial Efficacy : In vitro studies showed that certain pyrazole compounds could effectively inhibit growth in resistant bacterial strains.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-(trifluoromethoxy)benzamide, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's interaction with specific molecular targets may disrupt critical signaling pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

The pyrazole moiety is known for its anti-inflammatory properties. Compounds containing this structure have been evaluated for their ability to inhibit cyclooxygenase enzymes, leading to reduced production of inflammatory mediators. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents .

Antimicrobial Activity

This compound has potential applications in combating bacterial and fungal infections. The structure allows for interactions with microbial enzymes or receptors, potentially leading to inhibition of growth. Preliminary studies show promising results against various pathogens, indicating its utility in pharmaceutical formulations aimed at treating infections .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : The initial step often includes the condensation of appropriate aldehydes with hydrazines to form the pyrazole structure.
  • Introduction of the Trifluoromethoxy Group : This can be achieved through nucleophilic substitution reactions using trifluoromethoxide reagents.
  • Final Coupling Reaction : The final product is synthesized by coupling the pyrazole derivative with a benzamide moiety under controlled conditions to ensure high yield and purity.

These synthetic routes are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications .

Industrial Applications

Beyond pharmacological uses, this compound may find applications in materials science. Its unique chemical properties could be leveraged in developing advanced materials such as coatings or polymers that require specific thermal or chemical resistance characteristics .

Case Study 1: Anticancer Efficacy

In a recent study evaluating a series of pyrazole derivatives, compounds structurally similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects. These findings suggest that further optimization could enhance efficacy and selectivity against cancer cells while minimizing toxicity to normal cells .

Case Study 2: Anti-inflammatory Mechanisms

A comparative study on several pyrazole derivatives highlighted their ability to inhibit COX enzymes significantly, with some compounds showing IC50 values lower than established NSAIDs. This positions N-((1-methyl-3-(pyrazin-2-y)-1H-pyrazol-5-y)methyl)-4-(trifluoromethoxy)benzamide as a viable candidate for further development as an anti-inflammatory agent .

Comparison with Similar Compounds

Acrizanib (LHA510)

Acrizanib, a VEGFR-2 inhibitor, shares a pyrazole core and trifluoromethyl group but differs in its indole-carboxamide scaffold. The compound’s design emphasizes topical ocular delivery, with modifications to enhance corneal penetration and reduce systemic exposure. Unlike the target compound, Acrizanib includes a pyrimidin-4-yloxy group and lacks the pyrazine substitution, which may explain its higher specificity for ocular neovascularization .

Patent Compounds from U.S. Patent 8,829,195

Several compounds in this patent feature trifluoromethoxybenzamide scaffolds paired with pyrazole or pyridine moieties. For example:

  • (R)-4-(3-Hydroxypyrrolidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)-3-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)benzamide (Patent Example): This compound includes a hydroxypyrrolidine substituent and a protected pyrazole, which may improve solubility compared to the target compound .
  • (S)-6-(3-Hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)nicotinamide : Replaces the benzamide core with nicotinamide, altering electronic properties and binding interactions .

Trifluoromethyl-Containing Pyrazole Derivatives

Synthetic routes described in yield pyrazoles with trifluoromethyl or methyl substituents. For instance, compounds 2a-b and their tautomers (e.g., lactamic tautomer 3 ) lack the benzamide linkage but demonstrate how trifluoromethyl groups enhance metabolic stability and lipophilicity. These analogs highlight the importance of substituent positioning for tautomeric equilibria and bioavailability .

Functional and Pharmacokinetic Differences

Compound Name Core Structure Key Substituents Pharmacokinetic Notes Reference
Target Compound Benzamide Pyrazine-pyrazole, CF3O Likely moderate solubility due to CF3O
Acrizanib (LHA510) Indole-carboxamide Pyrazole, CF3, pyrimidine Optimized for topical ocular delivery
Patent Example (R-configuration) Benzamide Hydroxypyrrolidine, protected pyrazole Enhanced solubility via polar groups
Trifluoromethyl-pyrazole () Pyrazole CF3, alkyl Tautomer-dependent stability
  • Solubility : The trifluoromethoxy group in the target compound may reduce solubility compared to Acrizanib’s trifluoromethyl-pyrimidine system, which balances lipophilicity and polarity .
  • Bioactivity : Pyrazine substitutions (target compound) could enhance π-π stacking in enzyme binding compared to pyridine or indole cores .

Q & A

Q. Q1. What synthetic strategies are effective for constructing the 1H-pyrazole core with trifluoromethoxy substituents in this compound?

A: The 1H-pyrazole core can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via Suzuki-Miyaura coupling for aryl group introduction. For example, describes a multi-step process using K₂CO₃ in DMF to facilitate alkylation of pyrazole intermediates, achieving yields >80% . Key steps include:

  • Pyrazole ring formation : Reacting 1,3-diketones with hydrazines under acidic conditions.
  • Trifluoromethoxy introduction : Electrophilic substitution using CF₃O− reagents (e.g., trifluoromethyl hypofluorite) in the presence of Lewis acids .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethyl acetate-light petroleum ether .

Intermediate Optimization

Q. Q2. How can researchers optimize the alkylation of the pyrazole nitrogen while minimizing side reactions?

A: Alkylation efficiency depends on solvent polarity and base selection. highlights the use of DMF as a polar aprotic solvent with K₂CO₃ to deprotonate the pyrazole N–H group, promoting nucleophilic attack on alkyl halides. To suppress over-alkylation:

  • Temperature control : Maintain 0–25°C during reagent addition.
  • Stoichiometry : Use a 1.1:1 molar ratio of alkylating agent to pyrazole intermediate.
  • Monitoring : Track reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) .

Advanced Analytical Techniques

Q. Q3. What spectroscopic methods resolve ambiguities in distinguishing regioisomers of pyrazin-2-yl-substituted pyrazoles?

A: Regioisomeric ambiguity arises due to similar NMR shifts. Advanced strategies include:

  • 2D NMR : NOESY correlations can identify spatial proximity between pyrazine protons and the pyrazole methyl group .
  • IR spectroscopy : Stretching frequencies for C=O (1680–1700 cm⁻¹) and C–F (1100–1200 cm⁻¹) provide structural confirmation .
  • High-resolution MS : Exact mass analysis (e.g., ESI-MS m/z 418.12 [M+H]⁺) distinguishes isomers with subtle mass differences .

Data Contradictions & Resolution

Q. Q4. How should researchers address discrepancies in reported biological activity for analogs with trifluoromethoxy vs. trifluoromethyl groups?

A: Contradictions may stem from differences in lipophilicity (logP) or metabolic stability. suggests:

  • SAR studies : Compare IC₅₀ values against bacterial PPTase enzymes for both substituents.
  • Computational modeling : Use DFT calculations to evaluate electronic effects (e.g., CF₃O− is more electron-withdrawing than CF₃−) .
  • Solubility assays : Measure kinetic solubility in PBS (pH 7.4) to correlate bioavailability with substituent choice .

Advanced Reaction Design

Q. Q5. How can computational methods accelerate the discovery of novel derivatives with improved binding affinity?

A: emphasizes integrating quantum mechanics (QM) and machine learning (ML):

  • Reaction path prediction : Use QM (e.g., Gaussian09) to simulate transition states for pyrazole-pyrazine coupling.
  • ML-driven optimization : Train models on datasets of reaction yields (e.g., from and ) to predict optimal solvent/base combinations.
  • Docking studies : AutoDock Vina can screen virtual libraries against target enzymes (e.g., bacterial PPTase) to prioritize synthesis .

Safety & Hazard Mitigation

Q. Q6. What safety protocols are critical when handling intermediates with reactive trifluoromethoxy groups?

A: Trifluoromethoxy reagents (e.g., CF₃OCl) are highly toxic and moisture-sensitive. Key protocols include:

  • Controlled environment : Use gloveboxes under N₂ atmosphere for reagent transfer .
  • Neutralization : Quench excess reagents with aqueous NaHCO₃ before disposal.
  • PPE : Wear acid-resistant gloves and face shields during scale-up .

Biological Evaluation

Q. Q7. What in vitro assays are suitable for evaluating the antibacterial potential of this compound?

A: recommends:

  • Enzyme inhibition assays : Measure IC₅₀ against bacterial PPTase using malachite green phosphate detection.
  • MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution.
  • Cytotoxicity screening : Use HEK293 cells to assess selectivity (CC₅₀ > 100 µM desirable) .

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